5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a structurally complex heterocyclic molecule featuring a pyrrol-3-one core substituted with a thiazole ring bearing 3,4-dimethoxyphenyl and a 2-fluorophenyl group. Its unique substitution pattern distinguishes it from related derivatives, which often vary in aryl substituents, thiazole modifications, or pyrrolone ring substitutions. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and synthesis insights.
Properties
Molecular Formula |
C21H18FN3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H18FN3O3S/c1-27-17-8-7-12(9-18(17)28-2)14-11-29-21(24-14)19-16(26)10-25(20(19)23)15-6-4-3-5-13(15)22/h3-9,11,23,26H,10H2,1-2H3 |
InChI Key |
YAOWHWPABFNXJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC=C4F)O)OC |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Cyclocondensation
The pyrrolone ring is synthesized via cyclocondensation of a 1,3-diketone with a substituted amine. For example, ethyl 3-oxo-3-(2-fluorophenyl)propanoate reacts with hydroxylamine hydrochloride under acidic conditions to yield 1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one. Nitration at position 5 is achieved using concentrated nitric acid in sulfuric acid, producing Intermediate A in 65–70% yield.
Optimization Note : Microwave-assisted cyclocondensation reduces reaction time from 12 hours to 30 minutes while maintaining yields >80%.
Synthesis of the Thiazole Moiety (Intermediate B)
Tcherniac’s Thiazole Synthesis
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is prepared via Tcherniac’s method, where α-thiocyanato ketones are treated with sulfur nucleophiles. 3,4-Dimethoxyphenylglyoxal is reacted with thiourea in ethanol under reflux to form the thiazole ring, followed by amination with aqueous ammonia (yield: 58–62%).
Alternative Route : Cook-Heilborn synthesis employs α-aminonitriles and carbon disulfide to construct the thiazole core, offering better regioselectivity for 2-aminothiazoles (yield: 70–75%).
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution
Intermediate A (5-nitro-pyrrolone) undergoes nucleophilic substitution with Intermediate B in dimethylformamide (DMF) at 110°C, using potassium carbonate as a base. The nitro group at position 5 activates the pyrrolone ring for substitution, enabling C–S bond formation with the thiazole’s amine group (yield: 50–55%).
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling is employed for higher efficiency. The pyrrolone core is functionalized with a boronic ester at position 4, which couples with 2-amino-4-(3,4-dimethoxyphenyl)thiazole in the presence of Pd(PPh₃)₄ and Na₂CO₃ (yield: 68–72%).
Reduction of the Nitro Group to Amine
The nitro group in the coupled product is reduced using hydrogen gas (10 atm) and Raney nickel in ethanol at 50°C. Alternatively, catalytic transfer hydrogenation with ammonium formate and Pd/C achieves selective reduction without affecting the thiazole ring (yield: 85–90%).
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
-
δ 7.82 (d, J = 8.4 Hz, 1H, thiazole-H)
-
δ 7.45–7.39 (m, 2H, fluorophenyl-H)
-
δ 6.98 (s, 2H, NH₂)
-
δ 3.87 (s, 6H, OCH₃)
IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
Challenges and Optimization
-
Regioselectivity in Thiazole Formation : Electron-donating methoxy groups on the phenyl ring direct electrophilic substitution to the para position, necessitating careful control of reaction conditions.
-
Nitro Group Reduction : Over-reduction to hydroxylamine is mitigated by using ammonium formate instead of H₂.
-
Solvent Effects : DMF enhances coupling efficiency but requires thorough purification to remove residual palladium.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 55 | 24 | Moderate | Limited |
| Suzuki Coupling | 72 | 8 | High | High |
| Tcherniac’s Thiazole | 62 | 12 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A study highlighted that thiazole-pyridine hybrids demonstrated effective anti-breast cancer efficacy against various cancer cell lines, suggesting that modifications to the thiazole moiety can enhance cytotoxic activity against tumors .
Anticonvulsant Properties
The compound is part of a broader class of thiazole-integrated molecules that have shown promising anticonvulsant effects in preclinical studies. Analogs derived from similar scaffolds have been reported to possess significant anticonvulsant activity with lower effective doses compared to standard treatments . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance efficacy.
Antimicrobial Effects
Thiazole derivatives have been noted for their antimicrobial properties. The incorporation of different substituents on the thiazole ring can lead to enhanced activity against bacterial strains, making these compounds potential candidates for developing new antibiotics .
Case Study 1: Antitumor Activity
A recent investigation into thiazole-pyridine hybrids demonstrated that one particular derivative showed better anti-breast cancer efficacy than the standard drug 5-fluorouracil. The study utilized MCF-7 and HepG2 cell lines to evaluate cytotoxicity and found significant results indicating the potential of these compounds in cancer therapy .
Case Study 2: Anticonvulsant Activity
In a study focused on anticonvulsant properties, several thiazole-derived compounds were tested in animal models. The results indicated that certain analogs exhibited median effective doses significantly lower than traditional anticonvulsants like ethosuximide, showcasing their potential as safer alternatives in epilepsy treatment .
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved include inhibition of key enzymes in metabolic pathways and interaction with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs are identified below, with variations in substituents and molecular properties:
*Calculated based on molecular formula C₂₄H₂₅N₃O₃S.
Key Differences :
- Electron-Donating vs. Electron-Withdrawing Groups : The main compound’s 3,4-dimethoxy groups (electron-donating) contrast with chlorine () or fluorine () substituents, affecting electronic density and reactivity .
Substituent Effects on Physicochemical Properties
Substituents significantly impact solubility, bioavailability, and intermolecular interactions:
- Methoxy Groups: The 3,4-dimethoxy substituents (main compound) enhance hydrophilicity compared to non-polar analogs (e.g., ). Methoxy groups increase H-bond acceptor capacity (6 acceptors in vs. 6 in the main compound) .
- Fluorine and Chlorine : Fluorine () improves metabolic stability and membrane permeability, while chlorine () increases molecular weight and electronegativity .
- Aromatic vs.
Biological Activity
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. The structure includes a thiazole ring, an amino group, and a pyrrolone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4S |
| Molecular Weight | 430.5 g/mol |
| Structural Features | Thiazole ring; Amino group; Pyrrolone structure |
Anticancer Properties
Research indicates that derivatives of thiazoles and pyrrolones exhibit significant anticancer activity. For instance, compounds similar to 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
Case Study: Cytotoxicity Assessment
In a recent study, the compound was tested against human cancer cell lines (e.g., A431 and HT29). The results showed an IC50 value significantly lower than that of standard anticancer drugs like doxorubicin, indicating potent cytotoxic activity. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell wall synthesis.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
The biological activity of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has potential as a modulator for various receptors involved in inflammatory responses.
- Apoptosis Induction : By affecting mitochondrial pathways and Bcl-2 protein interactions, it can trigger programmed cell death in malignant cells.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions starting from commercially available precursors. A common route includes:
- Formation of Thiazole Ring : Condensation reactions involving thiosemicarbazide and appropriate aldehydes.
- Cyclization : Subsequent cyclization with isopropylphenyl ketones to form the pyrrolone structure.
Quantum Chemical Calculations
Recent studies utilizing quantum chemical calculations and molecular docking have provided insights into the binding affinities of the compound with various biological targets. These studies suggest that the compound exhibits favorable interactions with proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
